An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-Methylquinoline-6-carboxamide
An In-depth Technical Guide to the NMR and Mass Spectrometry of 2-Methylquinoline-6-carboxamide
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Abstract: This technical guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for the compound 2-Methylquinoline-6-carboxamide. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed exploration of the structural elucidation of this molecule. It includes predicted spectral data, detailed experimental protocols, and an in-depth discussion of the underlying scientific principles. This guide is intended to serve as a practical resource for the characterization of 2-Methylquinoline-6-carboxamide and related compounds.
Introduction
2-Methylquinoline-6-carboxamide is a derivative of the quinoline scaffold, a privileged structure in medicinal chemistry known for its presence in a wide array of therapeutic agents.[1] The addition of a carboxamide group at the 6-position and a methyl group at the 2-position can significantly influence its biological activity, making its unambiguous characterization a critical step in research and development. This guide provides a detailed examination of the expected Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data for this compound, offering a foundational reference for its synthesis and characterization.
Molecular Structure and Key Features
A clear understanding of the molecular structure is fundamental to interpreting its spectral data. Below is a diagram illustrating the structure of 2-Methylquinoline-6-carboxamide with atom numbering for NMR assignments.
Caption: Molecular structure of 2-Methylquinoline-6-carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. For 2-Methylquinoline-6-carboxamide, both ¹H and ¹³C NMR are essential for complete structural verification.
¹H NMR Spectroscopy
Predicted ¹H NMR Data (500 MHz, DMSO-d₆): The expected chemical shifts (δ) in parts per million (ppm) are detailed in the table below. These predictions are based on the analysis of similar quinoline derivatives and general principles of NMR spectroscopy.[2][3][4]
| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 | ~7.4 | d | ~8.5 |
| H4 | ~8.2 | d | ~8.5 |
| H5 | ~8.1 | d | ~8.8 |
| H7 | ~7.9 | dd | ~8.8, 2.0 |
| H8 | ~8.5 | d | ~2.0 |
| 2-CH₃ | ~2.6 | s | - |
| CONH₂ | ~7.6 (br s), ~8.1 (br s) | br s | - |
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-25 mg of 2-Methylquinoline-6-carboxamide in approximately 0.6-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).[5][6] Ensure the sample is fully dissolved; if necessary, gentle warming or vortexing can be applied.[7]
-
Filtering: If any particulate matter is present, filter the solution through a small cotton plug in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.[7][8]
-
Shimming: Place the NMR tube in the spectrometer and perform automated or manual shimming to optimize the magnetic field homogeneity.
-
Data Acquisition: Acquire the ¹H NMR spectrum using standard acquisition parameters. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.
-
Referencing: The chemical shifts should be referenced to the residual solvent peak of DMSO-d₆ at 2.50 ppm.[2]
¹³C NMR Spectroscopy
Predicted ¹³C NMR Data (125 MHz, DMSO-d₆): The predicted chemical shifts for the carbon atoms are listed below. These are estimated based on data from related quinoline structures and established substituent effects.[3][9][10]
| Carbon | Predicted Chemical Shift (ppm) |
| C2 | ~158 |
| C3 | ~122 |
| C4 | ~136 |
| C4a | ~128 |
| C5 | ~129 |
| C6 | ~130 |
| C7 | ~127 |
| C8 | ~124 |
| C8a | ~147 |
| 2-CH₃ | ~24 |
| C=O | ~168 |
Experimental Protocol for ¹³C NMR:
-
Sample Preparation: A more concentrated sample is generally required for ¹³C NMR. Use 50-100 mg of the compound dissolved in 0.6-0.7 mL of DMSO-d₆.[5][11]
-
Data Acquisition: Acquire the ¹³C NMR spectrum with proton decoupling. A larger number of scans will be necessary compared to ¹H NMR to achieve an adequate signal-to-noise ratio.
-
Referencing: Reference the spectrum to the central peak of the DMSO-d₆ septet at 39.52 ppm.[12]
Mass Spectrometry (MS)
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a compound. Electrospray ionization (ESI) is a suitable soft ionization technique for this type of molecule.[13]
Predicted Mass Spectrometry Data:
-
Molecular Formula: C₁₁H₁₀N₂O
-
Molecular Weight: 186.21 g/mol
-
Expected Ion: [M+H]⁺ at m/z 187.0815
Fragmentation Pathway:
Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would likely reveal characteristic fragmentation patterns. A plausible fragmentation pathway is outlined below.
Caption: Plausible MS/MS fragmentation pathway for 2-Methylquinoline-6-carboxamide.
Experimental Protocol for ESI-MS:
-
Sample Preparation: Prepare a stock solution of the compound at approximately 1 mg/mL in a suitable solvent like methanol or acetonitrile.[14] Further dilute this stock solution to a final concentration of about 10 µg/mL with the same solvent.[14]
-
Infusion: Introduce the sample into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).
-
Ionization: Use positive ion mode ESI. Optimize source parameters such as capillary voltage, cone voltage, and desolvation gas temperature and flow to maximize the signal of the [M+H]⁺ ion.
-
Data Acquisition: Acquire the full scan mass spectrum over an appropriate m/z range (e.g., 50-500). For structural confirmation, perform tandem MS (MS/MS) by selecting the [M+H]⁺ ion (m/z 187) as the precursor and acquiring the product ion spectrum.
Conclusion
The comprehensive analysis of ¹H NMR, ¹³C NMR, and mass spectrometry data is indispensable for the unambiguous structural confirmation of 2-Methylquinoline-6-carboxamide. The predicted data and detailed protocols provided in this guide serve as a valuable resource for researchers engaged in the synthesis, purification, and characterization of this and structurally related compounds. Adherence to these methodologies will ensure the generation of high-quality, reproducible data, thereby upholding scientific rigor in drug discovery and development endeavors.
References
-
NMR Sample Preparation | Chemical Instrumentation Facility - Iowa State University. (n.d.). Retrieved from [Link]
-
Small molecule NMR sample preparation. (2023, August 29). Retrieved from [Link]
-
Sample Preparation | Faculty of Mathematical & Physical Sciences - UCL. (n.d.). Retrieved from [Link]
-
NMR Sample Preparation. (n.d.). Retrieved from [Link]
-
Sample Preparation - Max T. Rogers NMR - Michigan State University. (n.d.). Retrieved from [Link]
-
Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein. (2025, December 11). RSC Publishing. Retrieved from [Link]
-
A tutorial in small molecule identification via electrospray ionization‐mass spectrometry: The practical art of structural elucidation. (2017, November 20). PMC. Retrieved from [Link]
-
A tutorial in small molecule identification via electrospray ionization-mass spectrometry: The practical art of structural elucidation. (2018, September 15). PubMed. Retrieved from [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists. (n.d.). PMC. Retrieved from [Link]
-
Identifying Specific Small-Molecule Interactions Using Electrospray Ionization Mass Spectrometry. (2011, May 27). ACS Publications. Retrieved from [Link]
-
Electrospray ionization. (n.d.). Wikipedia. Retrieved from [Link]
-
Sample Preparation Protocol for ESI Accurate Mass Service. (n.d.). Retrieved from [Link]
-
(2R,4aS,6aS,12bR,14aS,14bR)10-Hydroxy-N-(4-((6-methoxyquinolin-8-yl)amino)pentyl)-2,4a,6a,9,12b,14a-hexamethyl-11-oxo-1,2,3,4,4a,5, - MDPI. (2023, August 29). Retrieved from [Link]
-
2-Methylquinoline - SpectraBase. (n.d.). Retrieved from [Link]
-
2-Methylquinoline-6-carboxylic acid | C11H9NO2 | CID 604483. (n.d.). PubChem. Retrieved from [Link]
-
Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK. (n.d.). PMC. Retrieved from [Link]
-
Synthesis and biological evaluation of 2-substituted quinoline 6-carboxamides as potential mGluR1 antagonists for the treatment of neuropathic pain. (2014). PubMed. Retrieved from [Link]
-
Mass Spectra of Some 2-Substituted Derivatives of Quinoline-4-carboxylic Acids and their Amides. (n.d.). Chemical Papers. Retrieved from [Link]
-
NMR Spectroscopy :: 1H NMR Chemical Shifts. (2020, February 14). Organic Chemistry Data. Retrieved from [Link]
-
UCSD/CCMS - Spectrum Library - GNPS. (2021, May 21). Retrieved from [Link]
-
NMR Spectroscopy :: 13C NMR Chemical Shifts. (2021, October 20). Organic Chemistry Data. Retrieved from [Link]
-
Organic compounds. (2014, January 14). MassBank. Retrieved from [Link]
-
Journal of Physics and Chemistry of Solids. (2022, July 12). Malaria World. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Synthesis and evaluation of enantiomeric quinoline-2-carboxamides: positron emission tomography imaging agents for the translocator protein - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D5MD00930H [pubs.rsc.org]
- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 6. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 7. Sample Preparation | Faculty of Mathematical & Physical Sciences [ucl.ac.uk]
- 8. sites.bu.edu [sites.bu.edu]
- 9. Synthesis, characterization and biological research of novel 2-(quinoline-4-carbonyl)hydrazide-acrylamide hybrids as potential anticancer agents on MCF-7 breast carcinoma cells by targeting EGFR-TK - PMC [pmc.ncbi.nlm.nih.gov]
- 10. organicchemistrydata.org [organicchemistrydata.org]
- 11. Sample Preparation - Max T. Rogers NMR [nmr.natsci.msu.edu]
- 12. mdpi.com [mdpi.com]
- 13. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 14. Sample Preparation Protocol for ESI Accurate Mass Service | Mass Spectrometry Research Facility [massspec.chem.ox.ac.uk]
